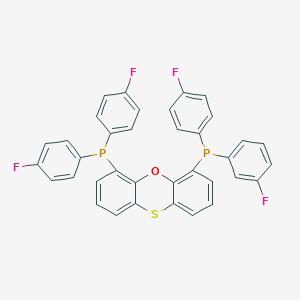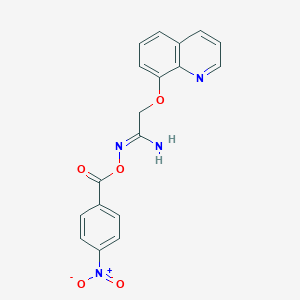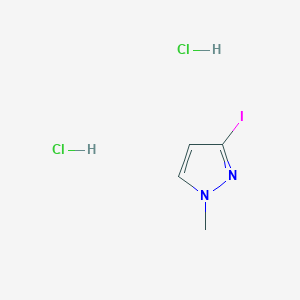
3-Iodo-1-methyl-1H-pyrazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1-methyl-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C4H5IN2·2HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methyl-1H-pyrazole typically involves the iodination of 1-methyl-1H-pyrazole. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: While specific industrial production methods for 3-Iodo-1-methyl-1H-pyrazole dihydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions: 3-Iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Cycloaddition Reactions: Pyrazole derivatives are known to undergo cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Cycloaddition: Catalysts such as copper or palladium complexes can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-methyl-1H-pyrazole.
科学的研究の応用
3-Iodo-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Iodo-1-methyl-1H-pyrazole dihydrochloride depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The iodine atom can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity and specificity.
類似化合物との比較
3-Bromo-1-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
3-Chloro-1-methyl-1H-pyrazole: Contains a chlorine atom in place of iodine.
1-Methyl-1H-pyrazole: The parent compound without any halogen substitution.
Uniqueness: 3-Iodo-1-methyl-1H-pyrazole dihydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. Iodine is larger and more polarizable than bromine or chlorine, which can enhance the compound’s ability to participate in certain chemical reactions and biological interactions.
特性
分子式 |
C4H7Cl2IN2 |
|---|---|
分子量 |
280.92 g/mol |
IUPAC名 |
3-iodo-1-methylpyrazole;dihydrochloride |
InChI |
InChI=1S/C4H5IN2.2ClH/c1-7-3-2-4(5)6-7;;/h2-3H,1H3;2*1H |
InChIキー |
PCUBJDPDFHDJCR-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)I.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


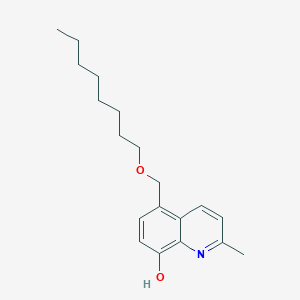

![3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12888225.png)
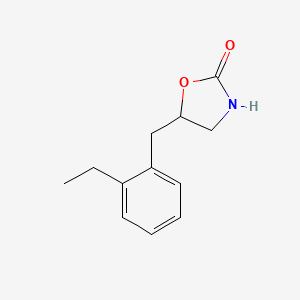
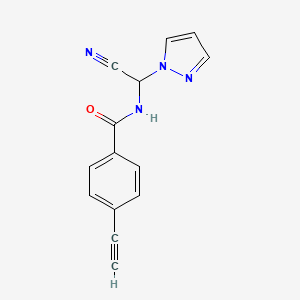
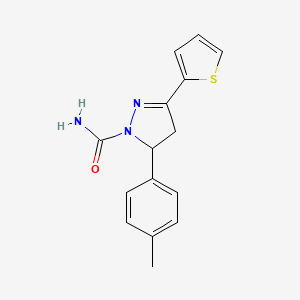
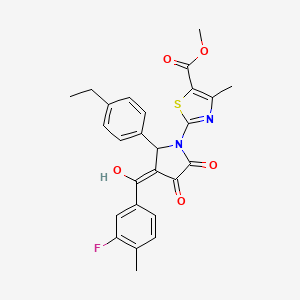
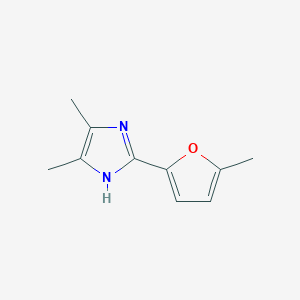
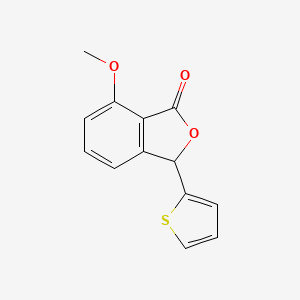
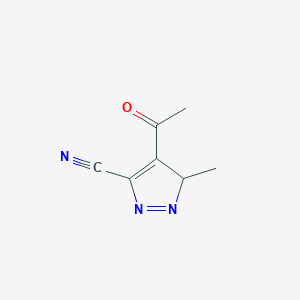
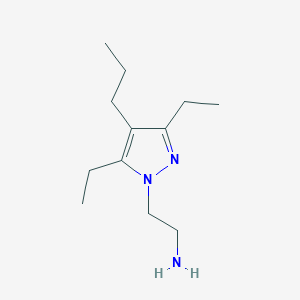
![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
